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Compound of Interest

Compound Name:
5-(4-Chloro-phenoxy)-pentanoic

acid

CAS No.: 7170-55-0

Cat. No.: B1333465 Get Quote

A Technical Guide for Drug Development & Chemical
Biology
Executive Summary
5-(4-Chlorophenoxy)pentanoic acid (CAS: 7170-55-0) serves as a critical metabolic probe and

structural template in pharmacological research. Unlike its branched analogues (e.g., clofibrate,

gemfibrozil) which are engineered for metabolic stability, this straight-chain pentanoic acid

derivative is defined by its susceptibility to mitochondrial

-oxidation.

Its mechanism of action is tripartite:

Metabolic Fate (Primary): It acts as a substrate for the fatty acid

-oxidation spiral, specifically illustrating the "odd-chain" degradation pathway which avoids
the formation of toxic/active acetic acid metabolites (unlike its even-chain counterparts).

Receptor Interaction (Secondary): It functions as a weak, rapidly metabolized ligand for

Peroxisome Proliferator-Activated Receptor alpha (PPAR

), providing a baseline for Structure-Activity Relationship (SAR) studies of lipid modulators.
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Membrane Dynamics: As a lipophilic weak acid, it modulates membrane fluidity and can act

as a protonophore at high concentrations.

Chemical Identity & Physicochemical Properties
Understanding the mechanism requires precise structural analysis. The molecule consists of a

lipophilic "head" (chlorophenoxy ring) and a flexible "tail" (pentanoic acid).

Property Value / Description Relevance to Mechanism

IUPAC Name
5-(4-chlorophenoxy)pentanoic

acid

Defines specific chain length (

)

Molecular Formula MW: 228.67 g/mol

LogP (Predicted) ~3.2 - 3.5

High membrane permeability;

enters cells via passive

diffusion or FAT/CD36.

pKa ~4.7 - 4.8

Exists as an anion at

physiological pH (7.4); requires

transport or protonation to

cross inner mitochondrial

membrane.

Key Moiety Phenoxy Ether

Stable to hydrolysis; mimics

the tyrosine side chain or fatty

acid core.

Key Moiety
Unsubstituted

-Carbon

Critical: Lacks the gem-

dimethyl group of fibrates,

making it susceptible to rapid

-oxidation.

Mechanism of Action: The Core
Primary Mechanism: Mitochondrial -Oxidation (The
"Odd-Chain" Rule)
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The defining mechanistic feature of 5-(4-Chlorophenoxy)pentanoic acid is its processing by the

mitochondrial fatty acid oxidation machinery. This compound is a classic example used to

demonstrate the Synerholm & Zimmerman "Odd-Chain" principle.

Cellular Entry: The compound crosses the plasma membrane and is activated to its Acyl-CoA

thioester by Acyl-CoA Synthetase (ACS) in the cytosol or outer mitochondrial membrane.

Mitochondrial Entry: The 5-(4-chlorophenoxy)pentanoyl-CoA is transported into the matrix

(likely via the Carnitine Shuttle, CPT1/CPT2).

-Oxidation Cycle:

Dehydrogenation: Acyl-CoA Dehydrogenase introduces a double bond.

Hydration: Enoyl-CoA Hydratase adds water.

Oxidation: Hydroxyacyl-CoA Dehydrogenase forms a keto-acyl.

Thiolysis: Thiolase cleaves a 2-carbon unit (Acetyl-CoA).

The Crucial Outcome: Because the alkyl chain has 5 carbons (odd number):

Step 1: Removal of

(Acetyl-CoA).

Result: The remaining metabolite is 3-(4-chlorophenoxy)propionic acid (or its CoA ester).

Biological Consequence: In many systems (plant and mammalian), the propionic acid

derivative is biologically inactive or possesses significantly distinct activity profiles compared

to the acetic acid derivative.

Contrast: An even-chain analogue (e.g., 4-chlorophenoxybutyric acid) would degrade to 2-

(4-chlorophenoxy)acetic acid (4-CPA), a potent auxin/toxin.

Secondary Mechanism: PPAR Modulation
While fibrates (lipid-lowering drugs) are structurally similar, they possess a gem-dimethyl group

at the
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-position (e.g., Gemfibrozil, Clofibrate). This substitution blocks

-oxidation, forcing the molecule to persist and bind to PPAR

.

5-(4-Chlorophenoxy)pentanoic acid lacks this blockade.[1]

Binding: It can transiently bind the PPAR

Ligand Binding Domain (LBD). The 4-chlorophenoxy headgroup fits the hydrophobic pocket
(Site I), and the carboxylate interacts with the polar clamp (Tyr314/His440 network).

Efficacy: It acts as a weak agonist or partial agonist. Its potency is limited by its rapid

metabolic clearance (via the mechanism described in 3.1).

Utility: It serves as a "negative control" or "baseline" in SAR studies to demonstrate the

necessity of the

-substitution for drug efficacy.

Visualization: Metabolic Fate & Signaling
The following Graphviz diagram illustrates the divergent metabolic pathways between the

"Odd-Chain" (Subject) and "Even-Chain" analogues, highlighting why this compound is

metabolically unique.
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Caption: Metabolic divergence of 5-(4-Chlorophenoxy)pentanoic acid via mitochondrial

-oxidation.
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Experimental Protocols
For researchers validating this mechanism, the following protocols ensure robust data

generation.

Mitochondrial Respiration Assay (Beta-Oxidation Flux)
Objective: Determine if the compound is used as a fuel source or inhibits respiration. System:

Isolated Rat Liver Mitochondria or Permeabilized HepG2 cells.

Preparation: Isolate mitochondria in isolation buffer (220 mM mannitol, 70 mM sucrose, 5

mM HEPES, 1 mM EGTA, pH 7.2).

Basal State: Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM KCl,

20 mM HEPES, 2.5 mM phosphate, 2.5 mM

).

Substrate Addition: Add 5-(4-Chlorophenoxy)pentanoic acid (10–100

M). Note: May require pre-activation with ATP/CoA if using free acid.

Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or

Seahorse XF Analyzer.

State 3 Respiration: Add ADP (1 mM). A specific increase in OCR indicates the compound

is generating Acetyl-CoA/NADH via

-oxidation.

Control: Compare against Palmitoyl-carnitine (Positive Control) and Vehicle (Negative

Control).

PPAR Reporter Gene Assay
Objective: Quantify agonism relative to standard fibrates. System: HEK293 cells co-transfected

with human PPAR

expression vector and PPRE-Luciferase reporter.
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Seeding: Plate HEK293 cells at

cells/well in 96-well plates.

Transfection: Transfect with plasmids (e.g., pSG5-PPAR

+ (PPRE)3-TK-Luc) using Lipofectamine.

Treatment: After 24h, treat cells with:

Vehicle (DMSO < 0.1%)

5-(4-Chlorophenoxy)pentanoic acid (Dose response: 1

M – 100

M)

Positive Control: GW7647 (100 nM) or Wy-14643 (10

M).

Lysis & Readout: After 24h incubation, lyse cells and measure luminescence.

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Expect a shift in

to higher values compared to gemfibrozil due to metabolic instability.

Data Summary: Structure-Activity Relationship
(SAR)
Comparing 5-(4-Chlorophenoxy)pentanoic acid to established drugs highlights the importance

of the alkyl chain and

-substitution.
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Compound Chain Length -Substitution Metabolic Fate
PPAR

Potency

5-(4-Cl-

Ph)pentanoic

acid

C5 (Odd) None -Oxidation to C3

(Inactive)

Very Low /

Transient

4-(4-Cl-

Ph)butyric acid
C4 (Even) None -Oxidation to C2

(Active/Toxic)
Low

Clofibrate C3 (Branched) Dimethyl Blocked (Stable) High

Gemfibrozil C5 (Branched) Dimethyl Blocked (Stable) High
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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